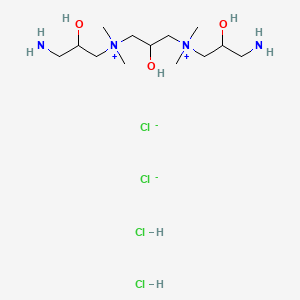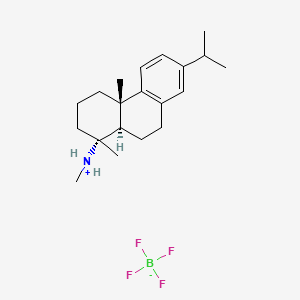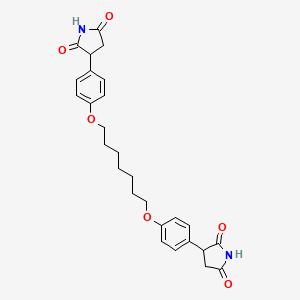
2,2'-((Heptamethylenedioxy)di-p-phenylene)disuccinimide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-((Heptamethylenedioxy)di-p-phenylene)disuccinimide is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and imide groups. This compound is known for its stability and versatility in various chemical reactions, making it a valuable subject of study in organic chemistry and materials science .
Méthodes De Préparation
The synthesis of 2,2’-((Heptamethylenedioxy)di-p-phenylene)disuccinimide typically involves the reaction of heptamethylenedioxy di-p-phenylene with succinic anhydride under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as pyridine, to facilitate the formation of the imide groups. Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent quality and yield .
Analyse Des Réactions Chimiques
2,2’-((Heptamethylenedioxy)di-p-phenylene)disuccinimide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Applications De Recherche Scientifique
2,2’-((Heptamethylenedioxy)di-p-phenylene)disuccinimide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound’s stability and reactivity make it useful in the development of biochemical assays and probes.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in therapeutic agents.
Industry: It is utilized in the production of advanced materials, such as high-performance polymers and coatings
Mécanisme D'action
The mechanism by which 2,2’-((Heptamethylenedioxy)di-p-phenylene)disuccinimide exerts its effects involves its ability to interact with various molecular targets. The compound’s aromatic rings and imide groups allow it to form stable complexes with metal ions and other organic molecules. This interaction can influence the activity of enzymes and other proteins, leading to changes in cellular processes and pathways .
Comparaison Avec Des Composés Similaires
2,2’-((Heptamethylenedioxy)di-p-phenylene)disuccinimide can be compared with other similar compounds, such as:
2,2’-((Hexamethylenedioxy)di-p-phenylene)disuccinimide: This compound has a similar structure but with a shorter aliphatic chain, which may affect its reactivity and stability.
2,2’-((Octamethylenedioxy)di-p-phenylene)disuccinimide: With a longer aliphatic chain, this compound may exhibit different physical properties and solubility.
2,2’-((Pentamethylenedioxy)di-p-phenylene)disuccinimide: This variant has a shorter chain, potentially leading to differences in its chemical behavior and applications
Propriétés
Numéro CAS |
87367-95-1 |
|---|---|
Formule moléculaire |
C27H30N2O6 |
Poids moléculaire |
478.5 g/mol |
Nom IUPAC |
3-[4-[7-[4-(2,5-dioxopyrrolidin-3-yl)phenoxy]heptoxy]phenyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C27H30N2O6/c30-24-16-22(26(32)28-24)18-6-10-20(11-7-18)34-14-4-2-1-3-5-15-35-21-12-8-19(9-13-21)23-17-25(31)29-27(23)33/h6-13,22-23H,1-5,14-17H2,(H,28,30,32)(H,29,31,33) |
Clé InChI |
CWUSQJVETOQIJN-UHFFFAOYSA-N |
SMILES canonique |
C1C(C(=O)NC1=O)C2=CC=C(C=C2)OCCCCCCCOC3=CC=C(C=C3)C4CC(=O)NC4=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


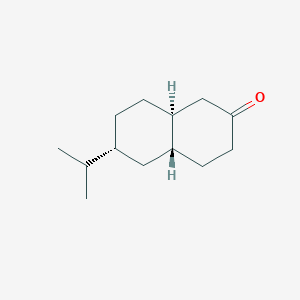

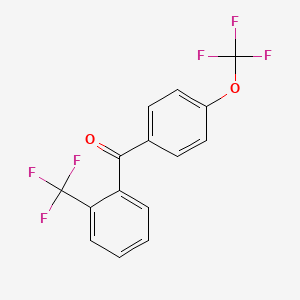
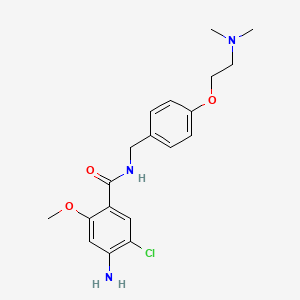
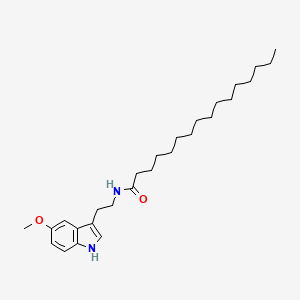

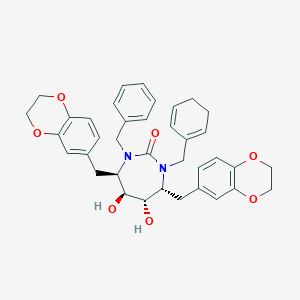
![6-Ethyl-2,10,10-trimethyl-1-oxaspiro[4.5]deca-3,6-diene](/img/structure/B15186130.png)
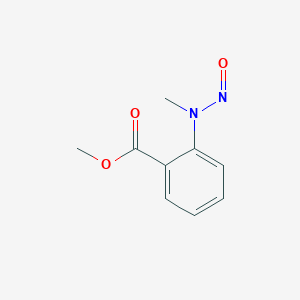

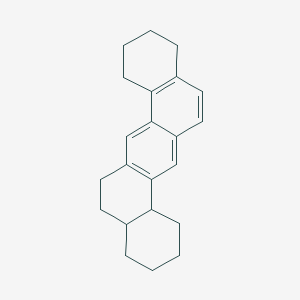
![N-[2-[(1S)-6-bromo-3,4-dihydro-1H-isochromen-1-yl]ethyl]-1-(4-bromophenyl)-N-methylpiperidin-4-amine](/img/structure/B15186172.png)
